molecular formula C11H12O4 B052023 3,4-Dimethoxycinnamic acid CAS No. 2316-26-9

3,4-Dimethoxycinnamic acid

Cat. No.: B052023
CAS No.: 2316-26-9
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-GQCTYLIASA-N
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Description

3,4-Dimethoxycinnamic acid is a versatile cinnamic acid derivative prized in organic synthesis and medicinal chemistry research. This compound serves as a crucial synthetic intermediate for the construction of more complex molecules, particularly due to the electron-donating properties of its methoxy groups, which facilitate various electrophilic substitution and coupling reactions. Its primary research value lies in its role as a precursor in the synthesis of numerous bioactive compounds, including analogs of combretastatins and other tubulin polymerization inhibitors with potential antitumor activity. Furthermore, this compound and its derivatives are investigated for their antioxidant and anti-inflammatory properties, often acting as potent scavengers of free radicals and inhibitors of pro-inflammatory enzyme pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural motif of the cinnamic acid core, substituted at the 3 and 4 positions, is a common pharmacophore in drug discovery, making this compound an essential building block for developing novel therapeutic agents. Supplied with high purity, it is an invaluable tool for researchers in chemical biology, pharmaceutical development, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
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InChI Key

HJBWJAPEBGSQPR-GQCTYLIASA-N
Source PubChem
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Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
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Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
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Molecular Formula

C11H12O4
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DSSTOX Substance ID

DTXSID501016475
Record name (E)-3,4-Dimethoxycinnamic acid
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Molecular Weight

208.21 g/mol
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Physical Description

Solid
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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CAS No.

14737-89-4, 2316-26-9
Record name trans-3,4-Dimethoxycinnamic acid
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Record name 3,4-Dimethoxycinnamic acid, (E)-
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Record name 3,4-DIMETHOXYCINNAMIC ACID
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Record name 3,4-dimethoxycinnamic acid
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Record name (E)-3',4'-dimethoxycinnamic acid
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Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Melting Point

180 - 181.5 °C
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Biosynthetic Pathways and Precursor Role of 3,4 Dimethoxycinnamic Acid

Mevalonate-Shikimate Pathway Integration in Plant Metabolism

The biosynthesis of 3,4-dimethoxycinnamic acid is fundamentally rooted in the integration of two major metabolic pathways in plants: the shikimate and mevalonate (B85504) pathways. These pathways provide the essential precursors for the vast diversity of phenolic and terpenoid compounds. encyclopedia.pubnih.gov

The shikimate pathway is the primary route for the production of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, in plants, fungi, and bacteria. nih.govatlantis-press.comscience.gov This pathway begins with the precursors phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate. encyclopedia.pubnih.gov Through a series of seven enzymatic steps, these precursors are converted into chorismic acid, which is a critical branch point for the synthesis of the three aromatic amino acids. atlantis-press.comscience.gov Phenylalanine, derived from this pathway, is the foundational building block for the phenylpropanoid class of compounds, to which this compound belongs. nih.govresearchgate.net

The mevalonate pathway , on the other hand, is responsible for the production of isoprenoids, which are the precursors to a large class of compounds called terpenoids. nih.govnih.gov While the core carbon skeleton of this compound comes from the shikimate pathway, the mevalonate pathway's relevance lies in its integration with phenylpropanoid metabolism to produce complex molecules like terpenoid-phenolic compounds. atlantis-press.com The interplay between these two pathways highlights the metabolic efficiency and complexity within plant cells, allowing for the synthesis of a diverse chemical arsenal (B13267) from basic metabolic intermediates.

Formation via Deamination of Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine)

The direct precursor to the cinnamic acid backbone is the aromatic amino acid L-phenylalanine. nih.gov The formation of this compound proceeds through a series of enzymatic steps that modify the basic phenylpropanoid structure.

The initial and rate-limiting step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . nih.govwikipedia.org This reaction converts L-phenylalanine into trans-cinnamic acid and ammonia. nih.gov PAL is a crucial enzyme found widely across the plant kingdom and in some fungi, marking the entry point of carbon from primary metabolism into the vast network of phenylpropanoid secondary products. nih.govwikipedia.org In some organisms, a similar enzyme, Tyrosine Ammonia-Lyase (TAL), can convert L-tyrosine to p-coumaric acid, another key intermediate. researchgate.net

Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur to produce this compound. The typical sequence involves:

Hydroxylation: Cinnamic acid is first hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. researchgate.net A subsequent hydroxylation at the meta-position, catalyzed by p-Coumarate 3-hydroxylase (C3H) , produces caffeic acid (3,4-dihydroxycinnamic acid). researchgate.net

Methylation: The two hydroxyl groups on caffeic acid are then methylated. This step is primarily carried out by Caffeic acid O-methyltransferase (COMT) enzymes. uniprot.orguniprot.org These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl groups. The methylation of caffeic acid first yields ferulic acid (3-methoxy-4-hydroxycinnamic acid), and a subsequent methylation results in this compound. uniprot.orguniprot.orgresearchgate.net

The key enzymes involved in this transformation are detailed in the table below.

EnzymeAbbreviationSubstrate(s)Product(s)Function
Phenylalanine Ammonia-LyasePALL-Phenylalaninetrans-Cinnamic acid, AmmoniaCatalyzes the initial deamination step, committing phenylalanine to the phenylpropanoid pathway. nih.govwikipedia.org
Cinnamate-4-hydroxylaseC4Htrans-Cinnamic acidp-Coumaric acidIntroduces a hydroxyl group at the C4 position of the aromatic ring. researchgate.net
p-Coumarate 3-hydroxylaseC3Hp-Coumaric acidCaffeic acidAdds a second hydroxyl group at the C3 position. researchgate.net
Caffeic acid O-methyltransferaseCOMTCaffeic acid, Ferulic acidFerulic acid, this compoundCatalyzes the transfer of methyl groups to the hydroxyl groups on the aromatic ring. uniprot.orguniprot.org

Role as a Biogenetic Precursor to Diverse Phenolic Compounds (e.g., Coumarins, Melanins, Lignins, Flavonoids)

This compound, as an intermediate in the phenylpropanoid pathway, serves as a biogenetic precursor for a multitude of other phenolic compounds. finechem-mirea.ruresearchgate.netfinechem-mirea.rufinechem-mirea.ru Its chemical structure allows it to be channeled into various downstream biosynthetic routes, leading to the formation of complex molecules with diverse biological functions.

Lignins: Lignins are complex polymers that provide structural integrity to the plant cell wall. finechem-mirea.ru They are synthesized from monolignols, which are derived from hydroxycinnamic acids. researchgate.net While the primary monolignols are p-coumaryl, coniferyl, and sinapyl alcohols, derivatives like this compound can be considered as starting points or intermediates in the intricate process of lignification. finechem-mirea.rufinechem-mirea.ruresearchgate.net The acid can be reduced to the corresponding alcohol, which can then be incorporated into the lignin (B12514952) polymer.

Flavonoids: Flavonoids are a large class of plant secondary metabolites with roles in pigmentation, UV protection, and defense. Their biosynthesis begins with the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase. acs.org Cinnamic acid derivatives, including this compound, can be converted to their corresponding CoA esters and potentially enter the flavonoid biosynthetic pathway, leading to flavonoids with specific methoxylation patterns. acs.org

Coumarins: Coumarins are a class of benzopyrone compounds known for their distinctive aroma and various biological activities. Their biosynthesis can involve the ortho-hydroxylation and subsequent lactonization (intramolecular cyclization) of cinnamic acid derivatives.

Melanins: In some organisms, phenolic compounds serve as precursors for the synthesis of melanins, which are pigments involved in protection and coloration. finechem-mirea.rufinechem-mirea.ru While less common in plants, fungal and other microbial pathways can utilize cinnamic acid derivatives in the complex polymerization reactions that form melanins. nih.govmdpi.com

The role of this compound as a precursor is summarized in the table below, highlighting the diversity of compounds that can arise from this central intermediate.

Compound ClassGeneral Role of PrecursorExample of Derived Compounds
Lignins Serves as a monomeric unit after enzymatic reduction to the corresponding alcohol. finechem-mirea.rufinechem-mirea.ruSyringyl lignin units (related structures)
Flavonoids Enters the pathway via conversion to its CoA-ester, leading to methoxylated flavonoids. acs.orgMethoxylated Chalcones and Flavanones
Coumarins Undergoes hydroxylation and intramolecular cyclization to form the coumarin (B35378) scaffold. finechem-mirea.rufinechem-mirea.ruMethoxylated coumarins
Melanins Acts as a building block in the polymerization process to form pigment structures. finechem-mirea.rufinechem-mirea.runih.govPhaeomelanin/Eumelanin-like polymers

Advanced Synthetic Methodologies for 3,4 Dimethoxycinnamic Acid and Its Analogues

Chemo-Synthetic Approaches

Wittig Reaction Protocols for Olefination-Hydrolysis Sequences

The Wittig reaction is a versatile method for the synthesis of alkenes and has been successfully applied to the preparation of 3,4-Dimethoxycinnamic acid. researchgate.net This approach typically involves the reaction of a benzaldehyde (B42025) with a phosphorus ylide (phosphorane). scirp.org A notable advancement is the development of one-pot olefination-hydrolysis sequences, which offer a more streamlined and efficient process.

In one such protocol, this compound was synthesized in an excellent yield of 96% through a Wittig reaction between 3,4-dimethoxybenzaldehyde (B141060) and ethoxymethylidenetriphenylphosphorane in a 10% aqueous sodium hydroxide (B78521) solution. encyclopedia.pubmdpi.com This method allows for the in-situ hydrolysis of the initially formed cinnamate (B1238496) ester to the corresponding carboxylic acid, often simplifying the work-up procedure. researchgate.net The use of aqueous media aligns with the principles of green chemistry by reducing the reliance on organic solvents. researchgate.netmdpi.com

ReactantsReagentsSolventYieldReference
3,4-Dimethoxybenzaldehyde, Ethoxymethylidenetriphenylphosphorane10% aq. NaOHWater96% encyclopedia.pubmdpi.com
3,4,5-Trimethoxy benzaldehyde, (Triphenyl phosphine (B1218219) and ethyl 2-bromoacetate)KOHDimethylsulfoxide (DMSO)52% tandfonline.com

Knoevenagel Condensation Strategies (e.g., Microwave-Assisted, Solvent-Free Conditions)

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction in organic synthesis. mdpi.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. mdpi.comsci-hub.se This method has been adapted for the synthesis of this compound, with modern variations focusing on environmentally benign conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and improve yields. asianpubs.org In the context of the Knoevenagel condensation, microwave irradiation under solvent-free conditions has proven highly effective for producing this compound. Using a polyphosphate ester as both a mediator and catalyst, the reaction of 3,4-dimethoxybenzaldehyde with malonic acid yielded the desired product in 92% yield. encyclopedia.pubmdpi.com This approach offers significant advantages in terms of reduced reaction times, energy savings, and minimal waste generation. asianpubs.orgresearchgate.net

Another green approach involves performing the Knoevenagel-Doebner condensation in aqueous media, sometimes accelerated by the combination of microwave and ultrasound irradiation, further reducing the environmental impact. encyclopedia.pub

AldehydeActive Methylene CompoundCatalyst/MediatorConditionsYieldReference
3,4-DimethoxybenzaldehydeMalonic AcidPolyphosphate EsterSolvent-free, Microwave92% encyclopedia.pubmdpi.com
3,4-DimethoxybenzaldehydeMalonic AcidPiperidineDMF, Microwave (90°C)-

Heck Coupling Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmatthey.com While specific examples detailing the synthesis of this compound via the Heck reaction are not extensively documented in the provided results, the general applicability of this reaction for cinnamic acid synthesis is well-established. matthey.comjocpr.com The reaction typically involves an aryl halide (or triflate), an alkene (like acrylic acid or its esters), a palladium catalyst, and a base. encyclopedia.pubwikipedia.org

The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. matthey.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org

Condensation Reactions Utilizing 3,4-Dimethoxybenzaldehyde and Ester Precursors

The synthesis of this compound can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with various ester precursors. A common strategy is the Doebner condensation, a variation of the Knoevenagel condensation, which utilizes malonic acid and leads to the formation of a cinnamic acid derivative after decarboxylation. researchgate.net

For instance, the total synthesis of trilepisiumic acid involved an initial Doebner condensation of 3,4-dimethoxybenzaldehyde with malonic acid to yield this compound. researchgate.net This foundational reaction highlights its utility in multi-step syntheses of complex natural products.

Synthesis of Cinnamoyl Amide Structures (e.g., Dicyclohexylcarbodiimide (B1669883)/Hydroxybenzotriazole Method)

Cinnamoyl amides, derived from this compound, are an important class of compounds. A widely used method for their synthesis is the coupling of the carboxylic acid with an amine using a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.govnih.gov

This method was employed to synthesize a series of eight tertiary amides of this compound. nih.gov The reaction involves the activation of the carboxylic acid by forming an active ester with HOBt, which then readily reacts with the amine to form the amide bond. This approach is known for its efficiency and mild reaction conditions. arkat-usa.org

Carboxylic AcidAmineCoupling ReagentsSolventReference
3,4,5-Trimethoxycinnamic acidVarious aliphatic aminesEDCI, HOBt, TEADichloromethane tandfonline.com
This compoundVarious tertiary aminesDicyclohexylcarbodiimide, HOBt- nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net For this compound and its derivatives, enzymatic routes are being explored, particularly for the synthesis of esters and phospholipids (B1166683).

Lipases are a class of enzymes that have been extensively used for esterification and transesterification reactions. nih.gov Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, has been shown to be an effective biocatalyst for reactions involving this compound. mdpi.com

One study focused on the lipase-catalyzed interesterification of egg-yolk phosphatidylcholine with the ethyl ester of this compound (E3,4DMCA). mdpi.com This process, optimized using response surface methodology, resulted in the successful incorporation of the 3,4-dimethoxycinnamoyl group into phospholipids. mdpi.commdpi.com Under optimized conditions, the incorporation reached 21 mol%, yielding modified phosphatidylcholine and lysophosphatidylcholine (B164491). mdpi.com

Another biocatalytic application involves the synthesis of arbutin (B1665170) esters. The transesterification of arbutin with vinyl 3,4-dimethoxycinnamate, catalyzed by an immobilized lipase, has been investigated. frontiersin.org These enzymatic methods highlight the potential for producing high-value derivatives of this compound under mild and environmentally friendly conditions. researchgate.net

Substrate 1Substrate 2BiocatalystReaction TypeProductReference
Egg-yolk phosphatidylcholineEthyl 3,4-dimethoxycinnamateNovozym 435Interesterification3,4-Dimethoxycinnamoylated phospholipids mdpi.commdpi.com
ArbutinVinyl 3,4-dimethoxycinnamateImmobilized lipaseTransesterificationArbutin 3,4-dimethoxycinnamate frontiersin.org
This compoundFatty alcoholsNovozym 435EsterificationThis compound esters mdpi.com

Lipase-Catalyzed Esterification with Fatty Alcohols

The enzymatic esterification of this compound (3,4DMCA) with fatty alcohols represents a key method for producing its lipophilic derivatives. Research has demonstrated that immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is an effective biocatalyst for these reactions. acs.org

A notable factor influencing the reaction's success is the structure of the alcohol substrate. Studies have shown a distinct relationship between the chain length of the fatty alcohol and the resulting esterification yield. For instance, in a direct esterification catalyzed by Novozym 435, a decrease in yield was observed as the alcohol carbon chain length increased. acs.orgmdpi.com The reaction with a 4-carbon alcohol achieved a 60% yield, which dropped significantly to 12% when an 8-carbon alcohol was used. acs.orgmdpi.com This suggests that steric hindrance from longer alkyl chains can impede the enzyme's catalytic efficiency.

Table 1: Effect of Fatty Alcohol Chain Length on Lipase-Catalyzed Esterification of this compound

Fatty Alcohol Chain LengthEsterification Yield (%)BiocatalystReference
C460Novozym 435 acs.orgmdpi.com
C812Novozym 435 acs.orgmdpi.com

Comparative studies on the relative esterification activities of various cinnamic acid analogues have found that this compound is less reactive than several other derivatives. The relative activity follows an order where dihydrocinnamic acid is most reactive, followed by cinnamic acid and 3-methoxycinnamic acid, with this compound showing lower activity, comparable to ferulic acid. acs.org This reduced reactivity has been attributed to potential spatial hindrance caused by the two methoxy (B1213986) groups on the aromatic ring. mdpi.com

Lipase-Catalyzed Interesterification for Structured Phospholipid Synthesis

A significant advancement in the synthesis of 3,4DMCA analogues is the lipase-catalyzed interesterification for producing structured phospholipids. This process involves modifying natural phospholipids, such as egg-yolk phosphatidylcholine (PC), with 3,4DMCA, typically by using its ethyl ester (E3,4DMCA) as the acyl donor. mdpi.com This biotechnological method yields novel O-methylated phenophospholipids, including 3,4-dimethoxycinnamoylated phosphatidylcholine (3,4DMCA-PC) and 3,4-dimethoxycinnamoylated lysophosphatidylcholine (3,4DMCA-LPC). mdpi.comdntb.gov.ua

The choice of enzyme is critical for the success of this synthesis. Several commercial lipases have been screened, with Novozym 435 demonstrating superior performance. In a comparative study, the incorporation of 3,4DMCA into the phospholipid fraction reached a maximum of 21 mol% using Novozym 435, while lipase B from Candida antarctica (CALB) achieved 12 mol%, and Lipozyme TL IM from Thermomyces lanuginosus showed very low activity at only 4 mol%. mdpi.com

Table 2: Comparison of Lipase Efficiency in the Interesterification of Phosphatidylcholine with E3,4DMCA

LipaseIncorporation of 3,4DMCA (mol%)Reference
Novozym 43521 mdpi.com
CALB12 mdpi.com
Lipozyme TL IM4 mdpi.com

Under optimized conditions, the interesterification process yielded 3.5% (w/w) of 3,4DMCA-PC and a more substantial 27.5% (w/w) of 3,4DMCA-LPC. mdpi.commdpi.com This demonstrates that lipase-catalyzed interesterification is an effective method for creating novel phospholipid structures containing the 3,4-dimethoxycinnamoyl moiety. mdpi.com

Optimization of Biocatalytic Reaction Parameters (e.g., Substrate Molar Ratio, Enzyme Load, Reaction Time)

The efficiency of lipase-catalyzed reactions is highly dependent on various parameters, the optimization of which is crucial for maximizing product yield. For the synthesis of 3,4-dimethoxycinnamoylated phospholipids via interesterification, Response Surface Methodology (RSM) coupled with a Box-Behnken design has been successfully employed to identify the optimal conditions. mdpi.commdpi.com

Key parameters that significantly influence the reaction outcome include the substrate molar ratio, enzyme load, reaction time, temperature, and the choice of organic solvent. mdpi.com Research has identified the substrate molar ratio as a particularly critical variable. mdpi.comdntb.gov.ua The optimized conditions for the interesterification of egg-yolk phosphatidylcholine (PC) with the ethyl ester of this compound (E3,4DMCA) were determined to be a PC-to-E3,4DMCA molar ratio of 1:10, an enzyme (Novozym 435) load of 30% (w/w), and a reaction time of 3 days at 50°C in hexane (B92381). mdpi.comdntb.gov.ua These specific conditions led to the maximum incorporation of 21 mol% of the aromatic acid into the phospholipid fraction. mdpi.comdntb.gov.uamdpi.com

The reaction medium also plays a role; n-hexane was found to be slightly more efficient than n-heptane, achieving the target 21 mol% incorporation in 3 days compared to 4 days in n-heptane. mdpi.com

Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of 3,4-Dimethoxycinnamoylated Phospholipids

ParameterOptimal ValueReference
Substrate Molar Ratio (PC/E3,4DMCA)1/10 mdpi.comdntb.gov.ua
Enzyme Load (Novozym 435)30% (w/w) mdpi.comdntb.gov.ua
Reaction Time3 days mdpi.com
Temperature50 °C mdpi.comresearchgate.net
Reaction Mediumn-Hexane mdpi.com

Comparative Analysis of Enzymatic Acidolysis and Interesterification Efficiencies

When synthesizing structured phospholipids, the choice between acidolysis (using a free fatty acid as the acyl donor) and interesterification (using a fatty acid ester) can dramatically affect the reaction efficiency. In the case of modifying phosphatidylcholine with 3,4-dimethoxycinnamoyl groups, a direct comparison reveals that interesterification is overwhelmingly superior. mdpi.commdpi-res.com

Initial investigations compared the efficacy of using this compound (3,4DMCA) directly in an acidolysis reaction versus using its ethyl ester (E3,4DMCA) in an interesterification reaction. mdpi.comresearchgate.net Under identical conditions (1:10 PC/acyl donor molar ratio, 30% Novozym 435 dosage, 50°C in heptane), the results were starkly different. mdpi.commdpi-res.com The interesterification reaction showed a linear increase in product formation, achieving a 21 mol% degree of incorporation after 4 days. In contrast, the acidolysis reaction yielded only 2 mol% incorporation in the same timeframe. mdpi.comresearchgate.netmdpi-res.com

Table 4: Comparison of Acidolysis and Interesterification for the Synthesis of 3,4-Dimethoxycinnamoylated Phospholipids

Reaction TypeAcyl DonorIncorporation into Phospholipid Fraction (mol%)Reference
AcidolysisThis compound (3,4DMCA)2 mdpi.commdpi-res.com
InteresterificationEthyl 3,4-dimethoxycinnamate (E3,4DMCA)21 mdpi.commdpi-res.com

The significantly lower efficiency of acidolysis is likely due to the low solubility of the free phenolic acid in the lipophilic reaction medium, which limits its availability to the enzyme's active site. mdpi-res.com This finding was further supported by other studies, such as the lipase-catalyzed acidolysis of flaxseed oil with 3,4DMCA, which resulted in a very low bioconversion efficiency of only 7%. mdpi.com Consequently, for the enzymatic synthesis of 3,4-dimethoxycinnamoylated phospholipids, interesterification with an esterified form of the acid is the preferred and more effective method. mdpi.com

Spectroscopic and Crystallographic Characterization of 3,4 Dimethoxycinnamic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4-Dimethoxycinnamic acid. Both ¹H-NMR and ¹³C-NMR provide unambiguous data on the carbon-hydrogen framework of the molecule.

¹H-NMR spectra of DMCA typically exhibit characteristic signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The two protons of the vinyl group (C=C double bond) appear as doublets, with a coupling constant (J value) of around 15-16 Hz, which is indicative of a trans configuration. mdpi.com The aromatic protons on the benzene (B151609) ring appear as a set of multiplets or distinct doublets and doublet of doublets, depending on the solvent and spectrometer resolution. The two methoxy groups (-OCH₃) each produce a sharp singlet, typically around 3.9 ppm. mdpi.com Solution-state ¹H NMR has also been utilized to monitor the solid-state [2+2] photodimerization of DMCA polymorphs upon UV irradiation, allowing for the quantification of the reaction progress. iucr.org

¹³C-NMR spectra complement the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxyl carbon, the carbons of the vinyl group, the six aromatic carbons (two of which are substituted with methoxy groups and four are protonated), and the two methoxy carbons. mdpi.comresearchgate.net The chemical shifts are sensitive to the electronic environment of each carbon atom.

Detailed NMR data for this compound and a derivative are presented below.

Interactive Table 1: ¹H-NMR and ¹³C-NMR Data for this compound and a Thiomorpholine (B91149) Derivative Data recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

Compound Group ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound -OCH₃3.92 (s, 6H)56.39 (2C)
Ar-CH=CH-6.66 (d, J=15.3 Hz, 1H)114.57 (1C)
Ar-CH=CH-7.58 (d, J=15.3 Hz, 1H)143.64 (1C)
Aromatic C-H (2,6)6.74 (s, 2H)104.85 (2C)
Aromatic C-1-126.60 (1C)
Aromatic C-4-136.68 (1C)
Aromatic C-O (3,5)-147.18 (2C)
-C=O-165.75 (1C)
(E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one nih.gov-CH₂-S-CH₂-2.69–2.65 (m, 4H)25.58 (2C)
-CH₂-N-CH₂-4.02–3.93 (m, 4H)33.88 (2C)
-OH5.76 (s, 1H)-

Source: Adapted from MDPI, 2023. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within this compound.

The IR spectrum of DMCA shows characteristic absorption bands that confirm its structure. chemicalbook.com Key peaks include a broad band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O (carbonyl) stretch, and bands corresponding to C=C stretching of the vinyl group and the aromatic ring. nih.govthermofisher.comavantorsciences.com The C-O stretching of the methoxy groups is also clearly visible.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system, involving the benzene ring and the acrylic acid side chain, DMCA exhibits strong ultraviolet absorption. acs.orglew.ro The UV-Vis spectrum typically shows absorption maxima that can be influenced by solvent polarity. lew.ro This strong UV absorption is a key property exploited in its use as a matrix in mass spectrometry. nih.govresearchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural analysis of this compound. Various MS methods are applied, each offering unique advantages.

LC-MS and its tandem version, LC-MS/MS, are the methods of choice for detecting and quantifying DMCA in complex biological matrices. These techniques couple the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry.

Researchers have developed and optimized LC-MS methods to identify and quantify this compound in human plasma following coffee consumption. researchgate.net The method optimization involves adjusting the liquid chromatography conditions, such as the mobile phase composition (e.g., methanol (B129727) and acetonitrile), to achieve clear separation from interfering compounds. researchgate.net High-resolution mass spectrometers, like the Orbitrap Fusion Lumos Tribrid, are used to obtain accurate mass data, which aids in the confident identification of the compound. amazonaws.com Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, provide structural confirmation by comparing the resulting fragmentation pattern with databases like METLIN, HMDB, or LIPID MAPS. researchgate.netamazonaws.com These LC-MS/MS approaches have been instrumental in confirming the identity of numerous low-molecular-weight compounds when DMCA is used as a MALDI matrix. nih.govacs.org

A significant application of this compound is its use as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). acs.orgnih.govresearchgate.net MALDI-MSI is a molecular imaging technology that maps the spatial distribution of molecules directly in tissue sections. researchgate.net

DMCA has been identified as a superior matrix for the analysis of low-molecular-weight (LMW) compounds (m/z < 500) for several reasons:

Strong Ultraviolet Absorption: It efficiently absorbs energy from the laser used in MALDI instruments (e.g., 355 nm Nd:YAG UV laser). nih.govacs.org

Low Matrix Interference: It generates few matrix-related ions in the low-mass range, resulting in a cleaner background and making it easier to detect endogenous analytes. researchgate.netresearchgate.net

High Ionization Efficiency: It effectively facilitates the ionization of LMW metabolites and lipids. nih.govresearchgate.net

Studies have shown that using DMCA as a matrix significantly enhances the detection of hundreds of LMW compounds in various biological tissues, including rat liver, rat brain, and plant seeds, compared to other commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). acs.orgnih.govacs.org

For the analysis of thermal decomposition products, specialized techniques like Single Photon Ionization/Molecular Beam Time-of-Flight Mass Spectrometry (SPI/MBTOFMS) have been employed. This method is used to study the pyrolysis products of complex organic materials like biomass, for which DMCA can be a model compound. researchgate.net A mass spectrum of DMCA has been measured using this technique with single-photon ionization at 118.2 nm, which is characterized by high resolution and reduced molecular fragmentation compared to conventional electron-impact ionization methods. researchgate.net

X-ray Diffraction Studies (Single Crystal and Powder X-ray Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on this compound have revealed the existence of polymorphism—the ability to exist in more than one crystal form.

At least two polymorphs of DMCA, designated as form I and form II, have been identified and characterized by single-crystal X-ray diffraction. iucr.orgnih.govdntb.gov.ua

Form I is triclinic with the space group P-1. iucr.orgiucr.org

Form II is a monoclinic polymorph with the space group P2₁/c. iucr.orgnih.gov

The crystal structures of these two forms are notably different, which in turn affects their physical properties, such as their photochemical and photomechanical behavior. nih.govdntb.gov.ua For instance, form I exhibits photosalient behavior (crystal jumping or shattering upon irradiation), which is absent in form II. iucr.org Single-crystal X-ray data for these polymorphs and a resulting photodimerization product (α-truxillic acid) have been collected at low temperatures (150 K) using Mo Kα radiation. iucr.orgnih.gov The crystal structure of a copper (II)-based complex of DMCA has also been thoroughly characterized using single-crystal X-ray diffraction, revealing a paddle-wheel network with a distorted square pyramidal configuration around the central copper ions. nih.gov

Powder X-ray Diffraction (PXRD) is used as a complementary technique to characterize polycrystalline materials and confirm the phase purity of synthesized compounds, such as the Cu(II)-DCA complex. nih.gov

Interactive Table 2: Crystallographic Data for this compound (Form II) Polymorph

Parameter Value
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 11.216
b (Å) 8.214
c (Å) 14.073
α (°) 90.00
β (°) 128.86
γ (°) 90.00
Z 4
Radiation Mo Kα
Temperature (K) 150
Residual Factor (R) 0.0465

Source: Adapted from PubChem, IUCrJ 2015. nih.govnih.gov

Circular Dichroism (CD) Analysis for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the conformational characteristics of chiral molecules, including biomacromolecules like proteins and nucleic acids. In the study of this compound (DMCA) and its derivatives, CD analysis has been instrumental in elucidating the conformational changes that occur when these compounds interact with amyloidogenic proteins.

Research has demonstrated that hydroxycinnamic acids, including DMCA, can partially inhibit the oligomerization and formation of prion amyloid fibrils. CD spectroscopy, among other physicochemical methods, has confirmed these observations. Current time information in West Northamptonshire, GB.researchgate.net Studies focusing on the interaction between DMCA and the prion protein (PrP) have utilized CD spectroscopy to monitor changes in the protein's secondary structure. The findings indicate that DMCA can affect the formation of PrP oligomers, leading to a reduction in their content by 30-40%. Current time information in West Northamptonshire, GB. This suggests that DMCA binding can stabilize the tertiary structure of the prion protein. Current time information in West Northamptonshire, GB.

Furthermore, the influence of a copper(II)-based complex of this compound, specifically [Cu(DCA)4(H2O)2]·4H2O·4MeOH, on the aggregation of human lysozyme (B549824) has been investigated. tandfonline.comresearchgate.net Far-UV CD spectroscopy revealed significant insights into the structural changes of the protein. caymanchem.com In control samples, human lysozyme formed β-sheet rich amyloid structures. researchgate.net However, in the presence of the DMCA-copper complex, the protein retained its native α-helix structure, indicating that the complex effectively suppresses the conformational transition to the pathological β-sheet form. tandfonline.comresearchgate.net

The interaction of DMCA and other derivatives with alpha-synuclein (B15492655), a protein implicated in Parkinson's disease, has also been characterized using CD spectroscopy. These studies show that certain cinnamic acid derivatives can prevent the amyloid transformation of alpha-synuclein. chemicalbook.com The mechanism is thought to involve the binding of these compounds to prefibrillar oligomers or small fibrils, thereby influencing further aggregation pathways. tandfonline.com

The following table summarizes the key findings from CD analysis on the interaction of this compound and its derivatives with various proteins.

Compound/ComplexInteracting ProteinKey CD Analysis FindingsReference
This compound (DMCA)Prion Protein (PrP)Affects PrP oligomer formation, indicating stabilization of the native structure. Current time information in West Northamptonshire, GB.
[Cu(DCA)4(H2O)2]·4H2O·4MeOHHuman Lysozyme (HuL)Suppresses the formation of β-sheet rich amyloids and helps retain the native α-helix structure of HuL. tandfonline.comresearchgate.net
This compound and other hydroxycinnamic acid derivativesAlpha-synucleinPrevents amyloid transformation, likely by binding to oligomeric forms and influencing aggregation pathways. tandfonline.comchemicalbook.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and composition of materials, including organic compounds and their complexes.

In the context of this compound derivatives, TGA has been employed to characterize their thermal properties. Specifically, a novel copper(II)-based complex of this compound (DCA) was synthesized and characterized using several techniques, including TGA. tandfonline.comresearchgate.net The analysis was performed to assess the thermal stability of the complex. scribd.com

The thermal decomposition of materials is a critical parameter for understanding their stability under various conditions. While safety data sheets for this compound itself indicate that the decomposition temperature has not been determined or that no decomposition occurs under standard usage specifications, the analysis of its derivatives provides insight into their thermal behavior. caymanchem.comthermofisher.comfishersci.com The TGA of the copper complex was conducted at a heating rate of 20 °C/min. scribd.com Such analysis typically reveals the temperatures at which the loss of solvent molecules (like water and methanol) and the decomposition of the organic ligand occur.

The table below details the derivative of this compound that has been characterized by TGA.

Derivative AnalyzedFormulaPurpose of TGAReference
Copper(II)-based complex of this compound[Cu(DCA)4(H2O)2]·4H2O·4MeOHTo assess thermal stability. tandfonline.comresearchgate.netscribd.com

Mechanistic Research on Biological Activities of 3,4 Dimethoxycinnamic Acid in Vitro and Animal Models

Antioxidant Mechanisms

The antioxidant effects of 3,4-DMCA are a cornerstone of its biological activity, attributed to its ability to neutralize free radicals and mitigate oxidative stress. Research has explored these mechanisms through various models, demonstrating the compound's capacity to act via direct and indirect pathways.

Direct Radical Scavenging Pathways (e.g., DPPH, Hydroxyl Radical Scavenging)

3,4-Dimethoxycinnamic acid and its derivatives have demonstrated notable efficacy in directly scavenging harmful free radicals. This activity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and hydroxyl radical scavenging tests. japsonline.com

In studies comparing various cinnamic acid derivatives, 3,4-DMCA shows significant radical scavenging capabilities. researchgate.net For instance, research involving newly synthesized amide derivatives of 3,4-DMCA coupled with substituted 2-aminothiophenes revealed good scavenging ability against both DPPH and hydroxyl radicals. japsonline.com While some derivatives exhibited greater activity than others, the core structure of 3,4-DMCA contributes fundamentally to this antioxidant potential. japsonline.com The presence of methoxy (B1213986) groups on the phenyl ring is a key structural feature that influences these biological activities.

Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives

AssayCompound TypeObserved ActivityReference
DPPH Radical ScavengingThis compound amidesGood scavenging ability japsonline.com
Hydroxyl Radical ScavengingThis compound amidesCompounds showed better antioxidant activity in this model compared to DPPH assay. Some derivatives showed activity equal to the standard, Ascorbic acid. japsonline.com

Inhibition of Lipid Peroxidation in Cellular and Subcellular Models

Beyond free radical scavenging, 3,4-DMCA effectively inhibits lipid peroxidation, a critical process in cellular damage induced by oxidative stress. This has been demonstrated in models using rat hepatic microsomal membranes. mdpi.comnih.gov The peroxidation of lipids in cellular membranes can lead to a loss of membrane integrity and function, contributing to various pathologies. nih.gov

Studies on derivatives of 3,4-DMCA have quantified this inhibitory effect. For example, a thiomorpholine (B91149) derivative of this compound (compound 1 in a 2023 study) showed a significant ability to inhibit lipid peroxidation. nih.govmdpi.com The lipophilicity of such compounds may facilitate their access to the lipid phase of membranes, enhancing their protective effects. mdpi.com This inhibition of lipid peroxidation underscores the compound's potential to protect cellular structures from oxidative damage. ontosight.ai

Table 2: Inhibition of Rat Hepatic Microsomal Lipid Peroxidation by a this compound Derivative

CompoundDescriptionIC₅₀ (µM)Reference
Compound 1Thiomorpholine derivative of this compound15 ± 2 nih.govmdpi.com
Trolox (Reference)Vitamin E analog antioxidant4.5 ± 0.5 nih.govmdpi.com

Indirect Cellular Effects on Endogenous Antioxidant Systems

3,4-DMCA also exerts its antioxidant effects indirectly by bolstering the body's own defense systems. Research suggests that methylated cinnamic acid derivatives, including 3,4-DMCA, can improve cell viability and increase the expression of various endogenous antioxidant enzymes. mdpi.comresearchgate.net These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), are crucial for detoxifying reactive oxygen species (ROS). nih.gov

In vivo studies on related methoxy derivatives of cinnamic acid have confirmed their ability to positively influence the oxidative stress balance by enhancing the activity of these liver and erythrocyte antioxidant enzymes. nih.gov By upregulating these endogenous systems, 3,4-DMCA provides a more sustained and comprehensive defense against oxidative stress, mitigating the cellular damage that underlies many chronic diseases. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 3,4-DMCA are closely linked to its antioxidant activities and involve the modulation of key inflammatory pathways and enzymes.

Inhibition of Key Pro-inflammatory Enzyme Activities (e.g., Soybean Lipoxygenase)

Lipoxygenases (LOXs) are enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The inhibition of these enzymes is a key strategy for controlling inflammatory responses. Studies have shown that this compound derivatives are implicated in the inhibition of soybean lipoxygenase, a model often used to screen for anti-inflammatory agents. nih.govmdpi.com

Modulation of Inflammatory Responses in Animal Models (e.g., Carrageenan-Induced Paw Edema in Rodents)

The anti-inflammatory effects of 3,4-DMCA have been validated in established animal models of acute inflammation. The carrageenan-induced paw edema model in rodents is a standard test for evaluating anti-inflammatory drugs. mdpi.comnih.gov In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling (edema).

Derivatives of this compound have been shown to significantly reduce this carrageenan-induced paw edema in rats. dntb.gov.uanih.gov The anti-inflammatory effect of certain derivatives was found to be comparable to, and in some cases greater than, established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com For example, a thiomorpholine derivative of 3,4-DMCA demonstrated a potent reduction in paw edema. mdpi.com

Table 3: Effect of a this compound Derivative on Carrageenan-Induced Rat Paw Edema

CompoundDescription% Edema InhibitionReference
Compound 1Thiomorpholine derivative of this compound51 mdpi.com
Indomethacin (Reference)Non-steroidal anti-inflammatory drug (NSAID)42 mdpi.com

Neuroprotective and Anti-Amyloidogenic Mechanisms

Research has identified this compound (3,4-DMCA) as a compound with significant anti-prion properties. In vitro studies have demonstrated its ability to potently bind to the prion protein (PrP), a key player in the development of neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). researchgate.net The accumulation of misfolded PrP aggregates, including soluble oligomers and amyloid fibrils, is a hallmark of these diseases. researchgate.netnih.gov

3,4-DMCA has shown a considerable effect on inhibiting the aggregation of prion proteins. researchgate.netnih.govresearchgate.net Physicochemical methods such as isothermal titration calorimetry, dynamic light scattering, and circular dichroism have confirmed the ability of hydroxycinnamic acids like 3,4-DMCA to partially inhibit the oligomerization and formation of prion amyloid fibrils. researchgate.netnih.govresearchgate.net Specifically, 3,4-DMCA was found to bind strongly to prion proteins with a dissociation constant (Kd) of 405 nM. researchgate.net This binding interaction is crucial as it interferes with the protein's ability to misfold and aggregate.

Molecular docking studies suggest that 3,4-DMCA binds to a site on the PrP that stabilizes its tertiary structure, thereby hindering the conformational changes required for aggregation. researchgate.net Experimental studies have confirmed that this interaction with the prion monomer leads to a reduction in the formation of neurotoxic PrP oligomers by 30-40% compared to controls. researchgate.netnih.gov This inhibitory action on oligomer formation is a key mechanism behind its neuroprotective potential. researchgate.net

Table 1: Effect of this compound on Prion Protein
ParameterFindingReference
Binding Affinity (Kd)405 nM researchgate.net
Inhibition of Oligomer FormationReduced by 30-40% researchgate.netnih.gov
Proposed MechanismBinds to and stabilizes PrP tertiary structure researchgate.net

In addition to its effects on prion proteins, 3,4-DMCA has been shown to prevent the amyloid aggregation and fibrillization of alpha-synuclein (B15492655), a protein centrally implicated in synucleinopathies such as Parkinson's disease. nih.govfrontiersin.orgmdpi.comnih.gov The pathological hallmark of these diseases is the accumulation of alpha-synuclein aggregates in the brain. frontiersin.org

In vitro studies have demonstrated that 3,4-DMCA effectively prevents the amyloid transformation of alpha-synuclein. nih.govresearchgate.net It is believed that the compound interacts with alpha-synuclein, potentially changing the structure of primary aggregates and preventing the formation of full-length fibrils. nih.gov Research using methods like thioflavin T fluorescence assay has confirmed that 3,4-DMCA can inhibit the fibrillization of alpha-synuclein in a dose-dependent manner. nih.govmdpi.comnih.gov

While ferulic acid and 3-methoxy-4-acetamidoxycinnamic acid showed more potent inhibition, 3,4-DMCA was also effective, with a half-maximal inhibitory concentration (IC50) of 251 ± 41 µM for preventing alpha-synuclein amyloid transformation. researchgate.net The mechanism may involve the formation of non-amyloid aggregates that are incapable of further fibrillization. researchgate.net It has been shown that 3,4-DMCA can bind to both alpha-synuclein oligomers and fibrils, effectively reducing the β-sheet content within the aggregates. frontiersin.org This direct inhibition of the fibrillization process is considered a primary mechanism for its neuroprotective effect in the context of synucleinopathies. nih.gov

In vitro studies using the human neuroblastoma cell line SH-SY5Y have provided evidence for the neuroprotective effects of 3,4-DMCA. This cell line is a common model for studying neurodegenerative diseases. frontiersin.orgmdpi.comnih.gov

Research has shown that 3,4-DMCA significantly increases the viability of SH-SY5Y cells that have been treated with toxic prion oligomers. researchgate.netnih.gov This protective effect is linked to its ability to inhibit prion oligomer formation. researchgate.net Furthermore, studies have demonstrated that 3,4-DMCA is not cytotoxic to SH-SY5Y cells at effective concentrations. researchgate.netresearchgate.net

In broader neuroprotection models, 3,4-DMCA has been shown to inhibit injury and increase cell viability in SH-SY5Y cells exposed to various toxins. For instance, it protected cells against cytotoxicity induced by agents like KCl and H₂O₂. frontiersin.org This suggests a more general cytoprotective mechanism beyond its specific anti-amyloidogenic activities. The compound's ability to enhance the survival of these neuronal cells under stress conditions underscores its potential as a neuroprotective agent. researchgate.netfrontiersin.org

Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells
Experimental ModelObserved EffectReference
Treatment with Prion OligomersSignificantly increased cell viability researchgate.netnih.gov
KCl-Induced CytotoxicitySignificantly increased cell viability frontiersin.org
H₂O₂-Induced CytotoxicityIncreased cell survival rate frontiersin.org
General CytotoxicityNon-toxic at effective concentrations researchgate.netresearchgate.net

Animal model studies have highlighted the anti-amnestic properties of 3,4-DMCA. The scopolamine-induced amnesia model in rodents is a widely used pharmacological model to study cognitive dysfunction and screen for potential memory-enhancing compounds. biomolther.orgbiomolther.orgmdpi.com Scopolamine acts as a muscarinic receptor antagonist, blocking central cholinergic neurotransmission and thereby inducing memory impairments. biomolther.orgfrontiersin.org

In vivo studies in mice have demonstrated that methoxy derivatives of cinnamic acid, including 3,4-DMCA, possess significant anti-amnestic properties. nih.gov Research indicates that 3,4-DMCA can ameliorate cognitive impairments induced by scopolamine. One report suggests it can reduce memory deficits by approximately 60% in these rodent models. nih.gov This effect highlights its potential to counteract cholinergic system deficiencies that contribute to memory loss. mdpi.commdpi.com

Anti-proliferative and Anticancer Mechanisms (In Vitro and Animal Models)

Polyamines such as putrescine, spermidine, and spermine (B22157) are small polycations essential for cell growth, proliferation, and differentiation. nih.govaging-us.com Elevated levels of polyamines are often associated with tumorigenesis, making the polyamine metabolic pathway a target for anticancer therapies. aging-us.commdpi.comnih.gov

Research in rat models has investigated the effect of 3,4-DMCA on polyamine levels in various tissues. mdpi.comnih.govsigmaaldrich.com A study examining the effects of 3,4-DMCA administered to rats for five days found that it significantly altered polyamine concentrations in a tissue-specific manner. nih.gov

Specifically, treatment with 3,4-DMCA led to a reduction in polyamine levels in the prostate, thymus, and stomach. mdpi.comnih.gov This reduction is considered beneficial in the context of cancer management, as lower polyamine levels can inhibit tumor growth. nih.gov However, the same study also noted that 3,4-DMCA caused an increase in polyamine concentrations in other tissues, including the testis, kidney, muscle, small intestine, and brain cortex. nih.gov These findings indicate that the effect of 3,4-DMCA on polyamine metabolism is complex and varies by organ. The reduction of polyamines in specific tissues like the prostate and stomach suggests a potential mechanism for its anti-proliferative effects in certain cancers. mdpi.comnih.gov

Table 3: Effect of this compound on Polyamine Levels in Rat Tissues
TissueEffect on Polyamine LevelsReference
ProstateReduction mdpi.comnih.gov
ThymusReduction mdpi.comnih.gov
StomachReduction nih.gov
TestisIncrease nih.gov
KidneyIncrease nih.gov
MuscleIncrease nih.gov
Small IntestineIncrease nih.gov
Brain (Cortex)Increase nih.gov

Antiproliferative Activity against Specific Human Cancer Cell Lines (e.g., Leukemia, Lung, Breast, Colorectal, Liver Cancer)

In vitro studies have demonstrated the antiproliferative activity of this compound and its derivatives against a range of human cancer cell lines. Conjugates of this compound with phosphatidylcholine have shown higher antiproliferative activity compared to the free acid form against several human cancer cell lines. nih.gov These include MV4-11 (leukemia), A549 (lung cancer), MCF-7 (breast cancer), LoVo (colorectal cancer), LoVo/DX (drug-resistant colorectal cancer), and HepG2 (liver cancer). nih.gov

While this compound itself was found to have low anti-proliferative activity against the murine colon cancer cell line 26-L5, its derivatives have shown more promising results. manuka.sk For instance, certain cinnamic acid derivatives have displayed cytotoxic effects on colorectal cancer cell lines like Caco-2. mdpi.com In studies on liver cancer, while the related compound p-hydroxycinnamic acid suppressed the growth of HepG2 cells, the direct antiproliferative effect of this compound on this cell line as a free acid requires further elucidation. nih.gov

Research into the antiproliferative effects of cinnamic acid derivatives on lung cancer has identified promising candidates. nih.gov Similarly, studies have explored the potential of these derivatives against breast and liver cancer cell lines. tjpr.orgcabidigitallibrary.org

Table 1: Antiproliferative Activity of this compound Conjugates against Human Cancer Cell Lines

Cell Line Cancer Type Compound Activity
MV4-11 Leukemia Phosphatidylcholine conjugate Higher than free acid nih.gov
A549 Lung Cancer Phosphatidylcholine conjugate Higher than free acid nih.gov
MCF-7 Breast Cancer Phosphatidylcholine conjugate Higher than free acid nih.gov
LoVo Colorectal Cancer Phosphatidylcholine conjugate Higher than free acid nih.gov
LoVo/DX Drug-Resistant Colorectal Cancer Phosphatidylcholine conjugate Higher than free acid nih.gov
HepG2 Liver Cancer Phosphatidylcholine conjugate Higher than free acid nih.gov
26-L5 Murine Colon Cancer This compound Low activity manuka.sk

Efficacy Against Murine Leukemia Cells

The efficacy of this compound and its derivatives has been investigated against murine leukemia cells. While some derivatives of hydroxycinnamic acid have shown anticancer activity against P388 murine leukemia cells, the direct activity of this compound requires more specific investigation. mdpi.comencyclopedia.pub Studies on related compounds have shown that certain caffeic acid esters and amides exhibit potent activity against these cells. mdpi.com

Modulation of Lipid Metabolism (Animal Models)

Effects on Serum Cholesterol Levels (e.g., HDL-Cholesterol)

In animal models, this compound has been shown to influence lipid metabolism. Specifically, it has been demonstrated to decrease serum cholesterol levels without adversely affecting the concentration of high-density lipoprotein (HDL)-cholesterol. mdpi.comnih.gov This effect is comparable to that of some statins. mdpi.com The preservation of HDL-cholesterol is significant, as HDL is involved in reverse cholesterol transport, an anti-atherogenic process. heartuk.org.uk

Reduction of Triglyceride Levels in Induced Hyperlipidemia Models

Research in animal models of induced hyperlipidemia has shown the potential of this compound derivatives in managing elevated triglyceride levels. mdpi.comnih.gov In Triton-induced hyperlipidemic rats, derivatives of this compound exhibited a significant decrease in lipidemic indices, including triglycerides and total cholesterol. nih.gov This model is characterized by a significant elevation of plasma cholesterol and triglycerides. mdpi.com The reduction of triglycerides is a crucial aspect of managing hyperlipidemia, a known risk factor for cardiovascular disease. binasss.sa.cr

Table 2: Effects of this compound on Lipid Metabolism in Animal Models

Parameter Animal Model Effect Reference
Serum Cholesterol High-cholesterol/cholate-fed rats Decreased mdpi.comnih.gov
HDL-Cholesterol High-cholesterol/cholate-fed rats Unaffected mdpi.comnih.gov
Triglycerides Triton-induced hyperlipidemic rats Decreased (derivatives) nih.gov
Total Cholesterol Triton-induced hyperlipidemic rats Decreased (derivatives) nih.gov

Enzymatic Interaction Profiles

Inhibition of First-Pass Liver Enzymes (e.g., Enzymes Responsible for Sulfonation and Glucuronidation)

A key aspect of the biological activity of this compound is its interaction with metabolic enzymes. The presence of methoxy groups in its structure inhibits the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions. nih.govresearchgate.net This inhibition allows methoxylated derivatives of cinnamic acid, including this compound, to reach the bloodstream in an unchanged form, which is in contrast to hydroxy derivatives that are more readily metabolized. mdpi.com This characteristic contributes to its higher metabolic stability and bioavailability. researchgate.net

Influence on Intestinal Esterase Hydrolysis of this compound Derivatives

The metabolic fate and bioavailability of phenolic compounds like this compound are significantly influenced by their chemical structure, particularly the presence of hydroxy (-OH) and methoxy (-OCH3) groups. These groups determine how the compound is processed by enzymes in the body, including those in the intestine.

In vitro studies using human colorectal adenocarcinoma cells (Caco-2), a common model for the intestinal barrier, have demonstrated that the methoxylation of the cinnamic acid structure plays a crucial role in its absorption. It was shown that this compound penetrates the intestinal wall model much more readily than its corresponding hydroxy derivative, caffeic acid. researchgate.net The presence of the methoxy groups instead of hydroxyl groups inhibits the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions, processes that typically prepare compounds for excretion. researchgate.net This suggests that methoxylated derivatives are more likely to reach the bloodstream in their unchanged, active form.

Furthermore, experiments with post-mitochondrial supernatant from mammalian liver cells (the S9 fraction), which contains a wide array of metabolic enzymes, indicated that the methylation of the hydroxyl groups leads to higher metabolic stability. researchgate.net While intestinal esterases are known to hydrolyze ester-type drugs, the stability conferred by the methoxy groups in this compound suggests a lower susceptibility to this type of enzymatic breakdown compared to ester-based derivatives. researchgate.netnih.gov This increased stability and ease of penetration through the intestinal wall are key factors in its bioavailability. researchgate.net

Potential for Acetylcholinesterase Inhibition by Derivatives

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Research has identified this compound and its derivatives as potential inhibitors of this enzyme.

Studies on compounds extracted from Egyptian propolis found that this compound exhibited notable AChE inhibitory activity. nih.govimpactfactor.org It is suggested that the mechanism of action involves the blockage of the AChE active site. nih.gov

To enhance this inhibitory potential, synthetic derivatives have been developed. Choline (B1196258) ester derivatives of this compound have been synthesized and evaluated for their AChE inhibitory capacity. tandfonline.com The rationale for this approach is to conjugate the known antioxidant properties of the phenolic acid with a choline moiety to improve recognition by the acetylcholinesterase enzyme. tandfonline.com

One such derivative, the 3,4-dimethoxycinnamic choline ester, proved to be a potent inhibitor of AChE. tandfonline.com Molecular modeling studies support these findings, suggesting that these hybrid compounds can establish interactions with amino acid residues at both the catalytic and peripheral active sites of the enzyme. researchgate.net A novel synthetic derivative, (E)‐4‐(3‐(3,4‐dimethoxyphenyl)acrylamido)‐1‐(3‐methylbenzyl) pyridin‐1‐ium bromide, demonstrated particularly high AChE inhibitory potential, with an IC₅₀ value of 8.6 nmol/L, making it more than three times more potent than the standard AChE inhibitor drug, donepezil. nih.gov

The table below summarizes the acetylcholinesterase inhibitory activity of this compound and some of its derivatives based on reported research findings.

Compound/DerivativeSource/TypeAChE Inhibition FindingReference
This compound Extracted from Egyptian propolisShowed 56.4% AChE inhibitory activity. nih.gov
This compound Extracted from Egyptian propolisExhibited AChE inhibitory activity second only to Pinostrobin among tested compounds. impactfactor.org
3,4-Dimethoxycinnamic choline ester Synthetic DerivativeAppeared as the strongest inhibitor in its series with an IC₅₀ value of 7.3 μM. tandfonline.com
(E)‐4‐(3‐(3,4‐dimethoxyphenyl)acrylamido)‐1‐(3‐methylbenzyl) pyridin‐1‐ium bromide Synthetic DerivativePossessed high AChE inhibitory potential with an IC₅₀ value of 8.6 nmol/L. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dimethoxycinnamic Acid and Its Derivatives

Influence of Methoxy (B1213986) Substitution Patterns on Biological Efficacy and Metabolic Stability

The number and position of methoxy (-OCH3) groups on the cinnamic acid scaffold are determinant factors for its biological potential. nih.gov The presence of these groups generally enhances the lipophilicity of the molecule, which can influence its ability to cross biological membranes. mdpi.com

In the context of metabolic stability, methoxy groups play a protective role. For instance, 3,4-DMCA demonstrates greater stability compared to its hydroxylated counterparts, such as caffeic acid. The methoxy groups inhibit the action of first-pass metabolism enzymes in the liver, particularly those responsible for sulfonation and glucuronidation. nih.gov This allows a greater proportion of the compound to reach the bloodstream in its unchanged, active form. nih.govmdpi.com In vitro studies using human colorectal adenocarcinoma cells (Caco-2) have shown that 3,4-DMCA penetrates the intestinal wall more readily than corresponding hydroxycinnamic acids. nih.gov This enhanced permeability and metabolic stability contribute to its higher bioavailability. mdpi.comresearchgate.net

The substitution pattern also directly impacts biological efficacy. For example, studies on various cinnamic acid derivatives have shown that the presence of methoxy groups at the 3 and 4 positions, as in 3,4-DMCA, is associated with a range of beneficial activities, including neuroprotective effects. researchgate.netresearchgate.net Specifically, 3,4-DMCA has been shown to bind to prion proteins, reducing their oligomer formation. researchgate.net

Compound Substitution Pattern Observed Effect Reference
3,4-Dimethoxycinnamic acid3,4-dimethoxyEnhanced metabolic stability and intestinal permeability. nih.gov nih.gov
Caffeic acid3,4-dihydroxyLower metabolic stability due to susceptibility to sulfonation and glucuronidation. nih.gov nih.gov
Ferulic acid4-hydroxy-3-methoxyPotent insulin-secreting agent. jocpr.com jocpr.com
p-Methoxycinnamic acid4-methoxyHepatoprotective activity. nih.gov nih.gov

Effects of Esterification and Amidation on Pharmacological Properties

Modification of the carboxylic acid group of 3,4-DMCA through esterification or amidation has been a key strategy to modulate its pharmacological properties. These modifications can alter the compound's lipophilicity, solubility, and interaction with biological targets, leading to enhanced or diversified therapeutic effects.

Esterification: The conversion of the carboxylic acid to an ester can significantly impact bioavailability and activity. For instance, ethyl p-methoxycinnamate, an ester of a related methoxycinnamic acid, showed a twofold increase in systemic concentration when administered as a phospholipid complex. nih.gov While specific studies on 3,4-DMCA esters are part of broader research, the general principle is that esterification can lead to derivatives with altered pharmacokinetic profiles. uc.pt

Amidation: The synthesis of amide derivatives of 3,4-DMCA has yielded compounds with notable pharmacological activities. Studies have shown that tertiary amide derivatives of 3,4-DMCA exhibit anti-inflammatory and analgesic properties. nih.gov For example, dimethyl, diethyl, and morpholine (B109124) amide derivatives were identified as potent anti-inflammatory agents in carrageenan-induced hind paw edema tests in mice. nih.gov Furthermore, diisopentyl and morpholine amide derivatives displayed significant analgesic activity. nih.gov Novel amide derivatives synthesized with substituted 2-aminothiophenes have also demonstrated good in-vitro antioxidant and anti-inflammatory activities. japsonline.com

The nature of the amine used for amidation plays a crucial role in the resulting biological activity. This highlights the importance of the substituent on the amide nitrogen in dictating the pharmacological outcome.

Derivative Type Modification Resulting Pharmacological Property Reference
Tertiary AmidesDimethyl, diethyl, morpholine amidesAnti-inflammatory activity nih.gov
Tertiary AmidesDiisopentyl, morpholine amidesAnalgesic activity nih.gov
AmidesSubstituted 2-aminothiophenesAntioxidant and anti-inflammatory activity japsonline.com
EstersGeneralPotential for altered bioavailability nih.gov

Impact of Conjugation with Phospholipids (B1166683) and Other Biologically Relevant Moieties

To overcome challenges related to bioavailability and to target specific biological sites, 3,4-DMCA has been conjugated with various biomolecules, most notably phospholipids. This strategy, often referred to as lipophilization, aims to enhance the compound's compatibility with biological membranes and improve its pharmacokinetic profile. nih.gov

Phospholipid Conjugates: The conjugation of 3,4-DMCA to phospholipids, such as phosphatidylcholine (PC), creates "phenophospholipids." nih.gov These hybrid molecules leverage the amphiphilic nature of PC, which facilitates interaction with cell membranes. nih.gov Research has demonstrated that these conjugates can exhibit enhanced biological activity compared to the free acid. For example, phosphatidylcholine conjugates of O-methylated phenolic acids have shown higher antiproliferative activity against various human cancer cell lines, including leukemia, lung, breast, and colon cancer. nih.gov

The synthesis of these conjugates can be achieved through enzymatic methods, for instance, using Novozym 435 to catalyze the incorporation of the 3,4-dimethoxycinnamoyl group into the phospholipid structure. mdpi.comdntb.gov.ua The resulting modified phosphatidylcholine (3,4DMCA-PC) and lysophosphatidylcholine (B164491) (3,4DMCA-LPC) have been isolated and characterized, with studies indicating their potential as bioactive molecules. dntb.gov.ua This approach not only improves bioavailability but can also lead to novel therapeutic applications by targeting lipid-rich structures or pathways. mdpi.com

Conjugate Biological Moiety Observed Effect Reference
3,4DMCA-PhosphatidylcholinePhosphatidylcholineEnhanced antiproliferative activity against cancer cell lines. nih.gov
3,4DMCA-LysophosphatidylcholineLysophosphatidylcholineIsolated as a product of enzymatic synthesis with potential bioactivity. dntb.gov.ua

Conformational Analysis and Molecular Interactions through Docking and Simulation Studies

Computational methods such as molecular docking and simulation are powerful tools for elucidating the structure-activity relationships of 3,4-DMCA and its derivatives at the molecular level. These techniques provide insights into how these molecules interact with biological targets, which can guide the design of more potent and selective compounds.

Molecular Docking: Docking studies have been employed to predict the binding modes of 3,4-DMCA and its derivatives with various protein targets. For instance, in the context of neurodegenerative diseases, docking simulations have suggested a potential binding site for 3,4-DMCA on the prion protein (PrP), which may explain its ability to stabilize the protein's tertiary structure and inhibit the formation of pathogenic oligomers. researchgate.netnih.gov Similarly, docking studies have been used to investigate the interaction of a copper complex of 3,4-DMCA with human lysozyme (B549824), revealing interactions with specific amino acid residues like Asp53, Tyr63, Val110, and Ala111, which are thought to be responsible for its ability to suppress protein fibrillation. nih.govresearchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational behavior of 3,4-DMCA and its complexes with biological macromolecules. These simulations can assess the stability of docked poses and reveal the key intermolecular interactions that govern binding. For example, MD simulations have been used to examine the stability of the complex between human lysozyme and the copper-based 3,4-DMCA derivative, confirming the stability of the docked conformation. researchgate.net

These computational approaches are invaluable for understanding the subtle structural features that determine the biological activity of 3,4-DMCA derivatives and for the rational design of new analogues with improved pharmacological profiles.

Technique Target Key Findings Reference
Molecular DockingPrion Protein (PrP)Identified a potential binding site for 3,4-DMCA, suggesting a mechanism for stabilization of the protein structure. researchgate.netnih.gov
Molecular DockingHuman LysozymeRevealed interactions with Asp53, Tyr63, Val110, and Ala111, explaining the inhibition of fibrillation. nih.govresearchgate.nettandfonline.com
Molecular Dynamics SimulationHuman Lysozyme-Copper ComplexConfirmed the stability of the docked complex. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of this compound. These theoretical studies help to rationalize its chemical behavior and biological activity based on its molecular structure.

A key aspect investigated through quantum chemistry is the distribution of electron density within the molecule. Calculations have shown that the introduction of hydroxyl and methoxy substituents into the cinnamic acid framework leads to a shift in electron density towards the benzene (B151609) ring. finechem-mirea.rufinechem-mirea.ru This electronic redistribution influences the molecule's reactivity and its potential for intermolecular interactions.

Specifically for 3,4-DMCA, quantum chemical calculations have determined the charges on individual atoms. These studies reveal that the maximum positive charge is concentrated on the C9 atom of the propenoic acid chain, while the maximum negative charge resides on the oxygen atoms of the methoxy groups and the carboxyl group. finechem-mirea.rufinechem-mirea.ru This charge distribution highlights the role of the oxygen atoms as likely sites for chemical transformations and interactions with biological receptors. finechem-mirea.rufinechem-mirea.ru

Parameter Finding Implication Reference
Electron DensityShifts towards the benzene ring due to methoxy groups.Influences reactivity and intermolecular interactions. finechem-mirea.rufinechem-mirea.ru
Atomic ChargesMax positive charge on C9; max negative charge on oxygen atoms.Highlights oxygen atoms as key sites for chemical reactions. finechem-mirea.rufinechem-mirea.ru
Molecular GeometryInfluenced by π,π-conjugation between the carboxyl group and the aromatic ring.Affects the overall shape and potential for binding to receptors. finechem-mirea.ru

Analytical Research Methodologies for 3,4 Dimethoxycinnamic Acid in Complex Biological and Plant Matrices

Development and Optimization of Chromatographic Separation Techniques (e.g., HPLC-MS², LC-MS)

The separation of 3,4-Dimethoxycinnamic acid from intricate matrices is predominantly achieved through liquid chromatography coupled with mass spectrometry. The development of these methods focuses on optimizing parameters to ensure reliable resolution and identification.

A key technique is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS or MS²). For instance, an HPLC-MS² method was utilized for analyzing human plasma samples to determine the pharmacokinetic profile of this compound following coffee consumption. nih.gov The development of such methods often involves a "Quality by Design" approach, a systematic process that includes risk assessment and experimental designs (e.g., Plackett-Burman, Box-Behnken) to identify and optimize critical parameters like sorbent mass, sample volume, flow rate, and column temperature. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a cornerstone for analysis. One study optimized an LC-MS method for detecting this compound in human plasma by using a combination of methanol (B129727) and acetonitrile (B52724) as the organic eluent, which was crucial for resolving interferences and enabling reliable detection. researchgate.netnih.gov Further optimization for analyzing tissue extracts on a Waters ACQUITY UPLC system coupled to an Orbitrap mass spectrometer involved a binary gradient elution with 0.01% formic acid in water and an acetonitrile/isopropanol mixture. amazonaws.com This system used a Waters BEH C8 column (2.1 × 50 mm, 1.7 μm) at 45 °C with a flow rate of 0.35 mL/min. amazonaws.com

In addition to traditional HPLC, Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) has been explored as a faster alternative for analyzing lignin-derived compounds, including this compound. nih.govd-nb.info The optimization of this technique involved testing multiple columns for selectivity and fine-tuning mobile phase composition, temperature, and backpressure. nih.govd-nb.info A DIOL column was ultimately selected with a final temperature of 50 °C and a backpressure of 130 bar. d-nb.info

High-Performance Thin-Layer Chromatography (HPTLC) offers another approach for quantification. A validated HPTLC method was developed for the simultaneous quantification of this compound and other bioactive compounds in plant extracts. ijset.in The separation was achieved on silica (B1680970) gel 60 F254 plates using a mobile phase of Chloroform:Ethyl acetate (B1210297):Toluene:Methanol (4:2.5:2:1.5 v/v/v/v). ijset.in

Table 1: Optimized Parameters for Chromatographic Separation of this compound

TechniqueColumn/PlateMobile Phase/EluentFlow RateTemperatureSource
LC-MSNot specifiedMethanol and Acetonitrile combinationNot specifiedNot specified researchgate.netnih.gov
UPLC-MS/MSWaters BEH C8 (2.1 × 50 mm, 1.7 μm)A: 0.01% formic acid in water B: 0.01% formic acid in ACN/isopropanol (1:1)0.35 mL/min45 °C amazonaws.com
UHPSFC/QTOF-MSDIOL columnA: CO₂ B: Methanol2.0 mL/min50 °C d-nb.info
HPTLCSilica gel 60 F254 TLC platesChloroform : Ethyl acetate : Toluene : Methanol (4:2.5:2:1.5 v/v)Not applicableNot specified ijset.in

Strategies for Detection and Quantification in Biological Samples (e.g., Plasma, Tissue Extracts)

Once separated, the detection and quantification of this compound in biological samples rely on the high sensitivity and specificity of mass spectrometry and other detectors.

In human plasma, LC-MS methods have been successfully applied to identify and quantify this compound after coffee consumption. researchgate.netnih.gov To enhance detection, plasma samples were treated with an esterase. researchgate.netnih.gov The identity of the compound was confirmed through co-chromatography with standards and tandem mass spectrometric experiments, which provided high mass accuracy (better than 5 ppm). researchgate.netnih.gov These studies revealed that this compound can appear in high abundance in plasma, reaching approximately 380 nM sixty minutes after ingestion. researchgate.netnih.gov Another pharmacokinetic study using HPLC-MS² found a maximum plasma concentration (Cmax) of about 0.5 µM (500 nM) at a time (Tmax) of 30 minutes. nih.gov

For tissue extracts, sample preparation is a critical first step. A typical procedure involves homogenization of the tissue, followed by solvent extraction (e.g., with a chloroform-methanol mixture), centrifugation to remove solids, and then drying and reconstituting the sample before injection into the LC-MS/MS system. amazonaws.com

Quantitative methods are validated to ensure their reliability. For an HPTLC method used on plant extracts, validation included establishing linearity, precision, specificity, recovery, and the limits of detection (LOD) and quantification (LOQ). ijset.in The method was found to be linear in the range of 25–400 μg/mL for this compound. ijset.in Similarly, for a UHPSFC/QTOF-MS method, the LOD and LOQ were determined by spiking samples at various concentrations. nih.gov

Table 2: Quantitative Findings for this compound in Biological and Plant Samples

Analytical MethodSample MatrixFinding/ParameterValueSource
LC-MSHuman PlasmaConcentration (at 60 min)~380 nM researchgate.netnih.gov
HPLC-MS²Human PlasmaCmax~0.5 µM nih.gov
HPTLCPlant Extract (Trianthema portulacastrum)Linearity Range25–400 μg/mL ijset.in
HPTLCPlant Extract (Trianthema portulacastrum)Correlation Coefficient (r²)≥0.99 ijset.in

Application as a Novel Matrix in Mass Spectrometry Imaging for Low-Molecular-Weight Compound Profiling in Tissues

A significant and novel application of this compound (DMCA) is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.govacs.org This emerging technology maps the spatial distribution of molecules directly in tissue sections. nih.gov The choice of matrix is critical, especially for the analysis of low-molecular-weight (low-MW) compounds (m/z < 500), where interference from common matrix ions can be a major issue. researchgate.netresearchgate.net

DMCA has been identified as a superior matrix for this purpose due to several key properties:

Strong Ultraviolet Absorption : Efficiently absorbs energy from the laser used in MALDI. nih.govacs.org

Low Matrix-Ion Interference : Generates very few interfering ion signals in the low mass range (below m/z 500). nih.govacs.orgresearchgate.net

High Ionization Efficiency : Effectively facilitates the ionization of low-MW analytes. nih.govacs.orgresearchgate.net

Research has demonstrated that DMCA significantly enhances the in situ detection and imaging of a wide range of low-MW metabolites and lipids in various animal and plant tissues, including rat liver, rat brain, and germinating Chinese-yew seeds. nih.govacs.orgresearchgate.net When compared to other frequently used MALDI matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 2-mercaptobenzothiazole (B37678) (2-MBT), DMCA enabled the detection and imaging of a substantially larger number of low-MW compounds. nih.govacs.orgresearchgate.net

The use of DMCA as a matrix led to the successful detection of hundreds of distinct ion signals from different tissues. nih.govresearchgate.net Subsequent identification of these molecules using both MALDI-MS/MS and complementary LC-MS/MS analysis revealed a diverse array of compounds. nih.govacs.org

Table 3: Performance of this compound (DMCA) as a MALDI-MSI Matrix

Tissue TypeLow-MW Ion Signals Detected with DMCAIdentified Compounds (via MS/MS)Source
Rat Liver303115 (including 53 lipids, 29 oligopeptides, 33 metabolites) nih.govacs.orgresearchgate.net
Rat Brain200130 (including 104 lipids, 5 oligopeptides, 21 metabolites) nih.govacs.orgresearchgate.net
Germinating Chinese-yew Seeds248111 (including 77 lipids, 22 oligopeptides, 8 flavonoids, 4 alkaloids) nih.govacs.orgresearchgate.net

This work establishes DMCA as a powerful matrix that advances the capability of MALDI-MSI for the comprehensive profiling of low-molecular-weight compounds in both animal and plant tissues. nih.govacs.org

Research and Development of 3,4 Dimethoxycinnamic Acid Derivatives for Advanced Applications

Synthesis and Biological Evaluation of Novel Ester Derivatives

The synthesis of ester derivatives of 3,4-Dimethoxycinnamic acid has been a key area of investigation to modulate its biological activities. One study focused on the esterification of 3,4-DMCA with various moieties to assess their antioxidant and hypolipidemic properties. semanticscholar.org For instance, the cinnamyl ester of this compound was synthesized and evaluated for its antioxidant and anti-inflammatory effects. mdpi.com

Synthesis and Characterization: The synthesis of (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate, a notable ester derivative, was achieved through flash chromatography, resulting in a viscous transparent oil with a 64% yield. mdpi.com The structure of this compound was confirmed using 1H-NMR spectroscopy, which revealed characteristic chemical shifts for the methoxy (B1213986) and vinyl protons. mdpi.com

Biological Findings: In studies evaluating the biological activity of these ester derivatives, many demonstrated considerable antioxidant capacity. mdpi.com Some compounds exhibited radical scavenging activity comparable to the well-known antioxidant, Trolox. mdpi.com Furthermore, certain ester derivatives showed a significant reduction in lipid levels in animal models of hyperlipidemia. mdpi.com

Design and Characterization of Structured Phospholipid Conjugates

A novel approach to enhance the bioavailability and therapeutic efficacy of this compound involves its conjugation with phospholipids (B1166683). Researchers have successfully synthesized structured O-methylated phenophospholipids through an interesterification reaction. mdpi.com

Enzymatic Synthesis and Optimization: The synthesis of 3,4-dimethoxycinnamoylated phospholipids was effectively catalyzed by Novozym 435 lipase (B570770) in a hexane (B92381) medium. mdpi.com The process involved the reaction of egg-yolk phosphatidylcholine (PC) with the ethyl ester of this compound (E3,4DMCA). mdpi.com Optimization studies using response surface methodology identified the ideal conditions for maximizing the incorporation of the acid into the phospholipid. mdpi.com The optimal parameters were found to be a PC to E3,4DMCA molar ratio of 1:10, an enzyme load of 30% (w/w), and an incubation time of three days at 50°C in hexane. mdpi.com

Yield and Products: Under these optimized conditions, the incorporation of 3,4-DMCA into the phospholipid fraction reached 21 mol%. mdpi.com This process yielded two primary products: modified phosphatidylcholine (3,4DMCA-PC) with an isolated yield of 3.5% (w/w) and modified lysophosphatidylcholine (B164491) (3,4DMCA-LPC) with a significantly higher isolated yield of 27.5% (w/w). mdpi.com This enzymatic method represents the first reported synthesis of these specific O-methylated phenophospholipids, opening avenues for their use as food additives or nutraceuticals. mdpi.com

Exploration of Amide Derivatives with Modified Pharmacological Profiles

The synthesis of amide derivatives of this compound has been a fruitful area of research, leading to the discovery of compounds with potent anti-inflammatory and analgesic properties. nih.gov

Synthesis of Tertiary Amides: In one study, eight tertiary amide derivatives of this compound were synthesized using the dicyclohexylcarbodiimide (B1669883)/hydroxybenzotriazol method. nih.gov The structures of these newly formed compounds were rigorously confirmed through various spectroscopic techniques including UV, IR, 1H-NMR, and mass spectroscopy, as well as elemental analysis. nih.gov

Pharmacological Evaluation: The synthesized amide derivatives were screened for their anti-inflammatory and analgesic activities in mice. nih.gov The anti-inflammatory effects were assessed using the carrageenan-induced hind paw edema test, which identified the dimethyl, diethyl, and morpholine (B109124) amide derivatives as the most active compounds. nih.gov For analgesic activity, the modified "Koster" test was employed, revealing that the diisopentyl and morpholine amide derivatives possessed the highest activity. nih.gov

Amides with Substituted 2-Aminothiophenes: Another line of investigation involved the synthesis of novel amide derivatives by combining this compound with substituted 2-aminothiophenes. japsonline.com These compounds were evaluated for their in-vitro antioxidant and anti-inflammatory activities. japsonline.com The majority of these derivatives displayed good antioxidant activity in DPPH and hydroxyl radical scavenging assays. japsonline.com Notably, compounds with an amide or nitrile group at the third position and methyl groups at the fourth and fifth positions of the thiophene (B33073) ring showed significant in-vitro anti-inflammatory activity. japsonline.com

Investigation of Metal Complexes (e.g., Copper(II) Complexes) as Bioactive Agents

The coordination of this compound with metal ions, particularly copper(II), has been explored to create novel bioactive agents. researchgate.netresearchgate.net Metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.net The interest in copper complexes stems from their potential as therapeutic agents, including their use in cancer therapy as an alternative to cisplatin. researchgate.net

Preparation of Phenylpropanoid Sucrose (B13894) Esters for Specific Biological Studies

To investigate structure-activity relationships, researchers have developed precise synthetic strategies for preparing phenylpropanoid sucrose esters (PSEs) of this compound. nih.govmit.edu These complex molecules have shown promise as inhibitors of α-glucosidases and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov

Orthogonal Synthesis Strategy: A key challenge in synthesizing specific PSEs is the selective acylation of the sucrose molecule. An orthogonal strategy, which involves the use of carefully chosen protecting groups and deprotecting agents, has been successfully employed. nih.govmit.edu This method allows for the targeted synthesis of 3,3′-, 3,4′-, and 3,6′-di-substituted PSEs. nih.gov

Key Synthetic Steps: The synthesis typically begins with the protection of certain hydroxyl groups on the sucrose backbone. For example, in the synthesis of 3,4′-di-substituted PSEs, the most reactive primary 6′-hydroxyl group of di-isopropylidene sucrose is first protected with a tert-butyldimethylsilyl (TBS) group. nih.gov Subsequent protection of the 3′-hydroxyl group with a benzyl (B1604629) chloroformate (Cbz) group allows for the selective acylation of the remaining free hydroxyl groups. nih.gov

Steglich Esterification: The final acylation step is often carried out using a Steglich reaction, where the protected sucrose derivative is reacted with this compound to yield the desired di-acylated product. nih.gov For instance, the reaction of the 3′-O-Cbz protected sucrose with this compound yielded the 3,4′-di-acylated product. nih.gov Similarly, a Steglich reaction was used to prepare 3,6′-di-acylated PSEs. nih.gov

Development of Choline (B1196258) Ester Conjugates as Multi-target Agents

In the quest for multi-target agents, particularly for neurodegenerative diseases like Alzheimer's, researchers have developed choline ester conjugates of this compound. researchgate.netresearchgate.net This strategy aims to combine the known properties of 3,4-DMCA with the cholinergic effects of choline.

A series of choline ester derivatives of various phenolic acids, including this compound, were synthesized and evaluated for their potential as multi-target agents. researchgate.netresearchgate.net These bifunctional conjugates were designed to possess both antioxidant and acetylcholinesterase (AChE) inhibitory activities. researchgate.net The synthesized choline ester of this compound was part of a broader study that also included conjugates of cinnamic acid, caffeic acid, rosmarinic acid, and trolox. researchgate.netresearchgate.net

The development of these hybrid molecules provides a promising platform for creating therapies that can address multiple pathological pathways involved in complex diseases. researchgate.net

Emerging Research Areas and Future Directions in 3,4 Dimethoxycinnamic Acid Studies

Elucidation of Unexplored Biological Pathways and Novel Molecular Targets

While 3,4-Dimethoxycinnamic acid (3,4-DMCA) is recognized for its antioxidant and anti-inflammatory properties, ongoing research seeks to uncover its influence on less characterized biological pathways. ontosight.ai Current investigations are moving beyond its general free radical scavenging capabilities to identify specific molecular interactions. For instance, studies have shown its potential to modulate the ROS-mediated signaling pathway, suggesting an anti-apoptotic role in certain cell lines. medchemexpress.commedchemexpress.com The compound's interaction with DNA gyrase, thereby inhibiting its function, points towards its potential in interfering with DNA replication and synthesis in cancer cells. biosynth.com

Future research is anticipated to focus on identifying novel protein targets and signaling cascades affected by 3,4-DMCA. A significant area of interest is its potential neuroprotective effects, including its role in preventing the aggregation of amyloidogenic proteins like alpha-synuclein (B15492655), which is implicated in neurodegenerative diseases. nih.govmdpi.com Furthermore, its hepatoprotective activity, demonstrated by its ability to protect liver cells from oxidative damage, opens avenues for exploring its therapeutic potential in liver diseases. The insecticidal properties and its role as an oviposition deterrent in certain species also present a unique area for further mechanistic studies. mdpi.com

Table 1: Potential Molecular Targets and Biological Pathways of this compound

CategoryPotential Target/PathwayObserved EffectReference
Anti-Apoptotic ROS-mediated signaling pathway, Bax/Bcl-2 ratio, Caspase-3Attenuates ethanol-induced apoptosis in L-02 cells. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Anti-Inflammatory Lipoxygenase, Pro-inflammatory cytokinesInhibition of enzymes involved in inflammatory pathways. ontosight.ai ontosight.ai
Anticancer DNA gyrase, DNA/RNA synthesisInhibition of DNA unwinding and synthesis. biosynth.com biosynth.com
Neuroprotective Alpha-synuclein aggregationPrevents pathological transformation of amyloidogenic proteins. nih.govmdpi.com nih.govmdpi.com
Hepatoprotective Oxidative stress in hepatocytesProtects liver cells from damage.
Insecticidal Not fully elucidatedLarval mortality and oviposition deterrence in Plutella xylostella. mdpi.com mdpi.com

Application of Advanced Computational Modeling and Simulation for Mechanism Prediction

Advanced computational methods are becoming instrumental in predicting the mechanisms of action of 3,4-DMCA. Molecular docking and simulation studies are being employed to visualize and analyze its binding interactions with protein targets. For example, docking studies have helped to elucidate the interaction of a copper-based complex of 3,4-DMCA with human lysozyme (B549824), showing its potential to suppress protein fibrillation by binding to specific amino acid residues. tandfonline.com

Hirshfeld surface analysis and molecular electrostatic potential surface analysis have been utilized to understand the crystal structure and charge distribution of 3,4-DMCA, which can inform its solubility and interactions with biological molecules. acs.org These computational tools allow for the prediction of binding affinities and the identification of key structural features of 3,4-DMCA that are crucial for its biological activity. Future computational work will likely focus on screening large libraries of proteins to identify new potential targets and to simulate the compound's behavior within complex biological systems, thereby guiding further experimental validation.

Development of Novel Synthetic Routes for Improved Yields, Stereoselectivity, or Environmental Impact

Research into the synthesis of 3,4-DMCA is actively exploring novel methods to enhance efficiency and sustainability. Traditional synthesis often involves the Knoevenagel condensation or Perkin reaction. nih.govencyclopedia.pub More recent developments have focused on improving these classic routes. For instance, a one-pot Wittig reaction has been described that leads to a high yield of 96% for 3,4-DMCA. encyclopedia.pub

Solvent-free synthesis using microwave irradiation with a polyphosphate ester as a catalyst has also been reported, achieving a yield of 92%. nih.gov Efforts are also being directed towards the development of new catalysts for reactions like the Knoevenagel–Doebner condensation and the Heck reaction to improve yields and reduce the environmental footprint of the synthesis process. nih.govencyclopedia.pub These include innovative catalysts such as nanochannels of hexagonal mesoporous carbon nitride and functionalized magnetic nanoparticles. nih.gov

Table 2: Comparison of Synthetic Routes for this compound

Synthetic MethodCatalyst/ConditionsYieldReference
Wittig Reaction10% aqueous sodium hydroxide (B78521)96% encyclopedia.pub
Knoevenagel-Doebner Condensation (Solvent-free)Polyphosphate ester, microwave irradiation92% nih.gov
Knoevenagel-Doebner-Stobbe Reaction1,4-diaza-bicyclo[2.2.2]octane (DABCO) in DMFGood chemicalbook.com
Esterification and AmidationN,N'-dicyclohexylcarbodiimide (DCC)46-87% (for derivatives) mdpi.com

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

The integration of 3,4-DMCA research with omics technologies is providing a more holistic view of its biological effects. A notable application is its use as a novel matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.govresearchgate.netacs.org Due to its strong ultraviolet absorption and low interference, 3,4-DMCA enhances the detection of low-molecular-weight compounds in biological tissues, facilitating detailed metabolomic and lipidomic profiling. nih.govacs.org

The use of 3,4-DMCA as a MALDI matrix has enabled the identification of hundreds of metabolites and lipids in various tissues, such as rat liver and brain. nih.govacs.org This application of spatially resolved omics allows for the visualization of the distribution of various biomolecules within a tissue, offering insights into complex biological processes and the systemic impact of compounds like 3,4-DMCA. nih.govfrontiersin.org Future studies will likely leverage these techniques to map the metabolic and proteomic changes induced by 3,4-DMCA in different disease models, providing a systems-level understanding of its mechanisms.

Investigation of Synergistic Effects with Other Bioactive Compounds in Complex Mixtures

There is growing interest in how 3,4-DMCA interacts with other bioactive compounds, as it is often found in complex natural mixtures like coffee extracts. mdpi.com Research has begun to explore the synergistic potential of 3,4-DMCA with other phenolic acids. For example, studies on mixtures of hydroxycinnamic acids have shown that combinations can lead to synergistic antioxidant effects. nih.gov

A study involving the synthesis of derivatives of 3,4-DMCA alongside other cinnamic acids like ferulic and sinapic acid demonstrated that these new compounds can exhibit multiple pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects. mdpi.comnih.gov The combined effects of these compounds were sometimes greater than the individual components, suggesting a synergistic relationship. nih.gov Further research in this area will be crucial for understanding the therapeutic potential of 3,4-DMCA in the context of whole foods and herbal medicines, as well as for the rational design of combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 3,4-Dimethoxycinnamic acid and its derivatives?

  • The synthesis often involves coupling reactions, such as the formation of amides or esters via carboxylic acid activation. For example, derivatives like thiomorpholine and cinnamyl alcohol have been synthesized to explore antioxidant and anti-inflammatory properties . Methodologies include O-methylation of hydroxyl groups or modifications to the cinnamic acid backbone, with purity verified via HPLC (≥98%) . Key steps involve optimizing reaction conditions (e.g., solvent choice, temperature) to preserve stereochemistry and functional group integrity.

Q. Which analytical methods are critical for characterizing this compound?

  • Spectroscopy : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to confirm molecular structure. For instance, trimethylsilyl (TMS) derivatives are analyzed via MS to resolve fragmentation patterns .
  • Chromatography : HPLC ensures purity, while crystallographic data (e.g., from PubChem or ChemSpider) validate 3D molecular geometry .
  • Thermal Analysis : Melting point determination (181–183°C) and stability studies under varying storage conditions (-20°C to -80°C) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the biological activities of this compound?

  • Discrepancies in reported effects (e.g., antioxidant vs. pro-oxidant behavior) may arise from experimental variables:

  • Dose-dependent responses : In vitro studies show anti-apoptotic effects at 25–100 μM in L-02 cells, but higher concentrations may induce oxidative stress .
  • Model specificity : Hypolipidemic activity observed in Triton-induced hyperlipidemic rats may not translate to other models .
  • Structural variants : Derivatives with modified methoxy/hydroxyl groups exhibit divergent activities (e.g., osteogenic vs. non-osteogenic effects), necessitating structure-activity relationship (SAR) analyses .

Q. What experimental designs optimize the study of this compound’s anti-apoptotic mechanisms?

  • Cell models : Use hepatocyte lines (e.g., L-02 cells) with ethanol-induced apoptosis to assess ROS-mediated pathways. Include controls for ROS scavengers (e.g., NAC) to isolate the compound’s role .
  • Biochemical assays : Quantify Nox4 and p22phox expression (Western blot) and MAPK phosphorylation to map signaling cascades .
  • Dose optimization : Conduct time-course experiments (e.g., Tmax at 30 minutes and secondary peaks at 2–4 hours) to align treatment with pharmacokinetic profiles observed in human plasma post-consumption .

Q. How can computational methods enhance the study of this compound’s multi-target potential?

  • Molecular docking : Screen against neurodegenerative targets (e.g., α-synuclein for Parkinson’s) to predict binding affinities. For example, its anti-amyloidogenic activity suggests interactions with α-synuclein’s aggregation-prone regions .
  • SAR modeling : Compare methoxy-substituted analogs to identify critical substituents for tyrosinase inhibition (non-competitive mechanism) or prion protein binding .
  • ADMET prediction : Use tools like SwissADME to evaluate bioavailability, considering its rapid plasma clearance and low Cmax (~0.5 μM) .

Methodological Challenges and Solutions

Q. What are the pitfalls in assessing this compound’s stability during long-term storage?

  • Degradation risks : Solvent-stock solutions (-80°C, 6 months) degrade faster than powders (-20°C, 3 years). Monitor via periodic HPLC to detect impurities .
  • Light sensitivity : Store in amber vials to prevent photochemical reactions, as suggested by studies on solid-state topochemical behavior .

Q. How to validate its role in modulating polyamine levels in degenerative disease models?

  • Tissue-specific assays : Measure polyamine concentrations (e.g., spermidine, spermine) in rat brain/liver tissues post-treatment. Pair with RNA-seq to identify dysregulated biosynthetic enzymes (e.g., ODC1) .
  • Knockout models : Use CRISPR-edited cells lacking polyamine transporters to distinguish direct vs. indirect effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.